molecular formula C10H14BrN B15094179 3-bromo-N-ethylBenzeneethanamine

3-bromo-N-ethylBenzeneethanamine

Cat. No.: B15094179
M. Wt: 228.13 g/mol
InChI Key: XMJPFHUHXYNXDE-UHFFFAOYSA-N
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Description

3-bromo-N-ethylBenzeneethanamine is an organic compound with the molecular formula C10H14BrN. It is a derivative of benzeneethanamine, where a bromine atom is substituted at the third position of the benzene ring, and an ethyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethylBenzeneethanamine typically involves the bromination of benzeneethanamine derivatives. One common method is the bromination of N-ethylbenzeneethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction proceeds via a radical mechanism, where the bromine radical substitutes a hydrogen atom on the benzene ring at the third position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-ethylBenzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phenols: Formed from nucleophilic substitution reactions.

    Ketones and Carboxylic Acids: Formed from oxidation reactions.

    De-brominated Amines: Formed from reduction reactions.

Scientific Research Applications

3-bromo-N-ethylBenzeneethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N-ethylBenzeneethanamine involves its interaction with specific molecular targets and pathways. The bromine atom’s presence can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl group attached to the nitrogen atom can affect the compound’s solubility and distribution within biological systems. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-methylBenzeneethanamine: Similar structure but with a methyl group instead of an ethyl group.

    3-chloro-N-ethylBenzeneethanamine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-ethylBenzeneethanamine: Lacks the bromine substitution on the benzene ring

Uniqueness

3-bromo-N-ethylBenzeneethanamine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological interactions compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s binding affinity and selectivity towards biological targets .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(3-bromophenyl)-N-ethylethanamine

InChI

InChI=1S/C10H14BrN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3

InChI Key

XMJPFHUHXYNXDE-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=CC(=CC=C1)Br

Origin of Product

United States

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